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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the

activity of two distinct therapeutic agents designated as T-448: a small molecule inhibitor of

Lysine-Specific Demethylase 1 (LSD1) and an antagonistic antibody against the T-cell

Immunoglobulin and ITIM domain (TIGIT), also known as EOS-448.

Part 1: T-448, the LSD1 Inhibitor
T-448 is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent

amine oxidase that primarily demethylates mono- and di-methylated histone H3 at lysine 4

(H3K4me1/2).[1][2] Inhibition of LSD1 leads to an increase in H3K4 methylation, which is a key

epigenetic mark for active gene transcription.[1]

Signaling Pathway
LSD1 is a critical regulator of gene expression. By removing methyl groups from H3K4, it

generally acts as a transcriptional repressor.[3] LSD1 can also act as a transcriptional activator

by demethylating repressive histone marks like H3K9.[2][3] The inhibition of LSD1 by T-448 is

expected to increase H3K4 methylation at target gene promoters and enhancers, leading to
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changes in gene expression. Additionally, LSD1 has been shown to regulate cellular processes

through pathways such as mTOR and PI3K/AKT.[3][4]
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Caption: T-448 inhibits LSD1, increasing H3K4 methylation and target gene expression.

Experimental Protocols
This assay quantifies the levels of H3K4 methylation within cells following treatment with T-448.

Workflow:
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Caption: Workflow for In-Cell Western assay to measure H3K4 methylation.

Protocol:

Cell Seeding: Seed cancer cells (e.g., THP-1, a human acute monocytic leukemia cell line) in

a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of T-448 (e.g., 0.1 nM to 10 µM) for

24-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

Fixation and Permeabilization:

Gently remove the culture medium.

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

Wash the wells three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.

Wash the wells three times with PBS containing 0.1% Tween-20.

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking

Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.

Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies

diluted in blocking buffer. Use an antibody specific for H3K4me2 and a normalization

antibody for total Histone H3.

Secondary Antibody Incubation:

Wash the wells five times with PBS containing 0.1% Tween-20.

Incubate the cells for 1 hour at room temperature in the dark with species-specific

secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye

680RD).

Signal Detection:

Wash the wells five times with PBS containing 0.1% Tween-20.

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

Data Analysis: Quantify the fluorescence intensity for both H3K4me2 and total H3. Normalize

the H3K4me2 signal to the total H3 signal for each well. Calculate the EC50 value for T-448
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induced H3K4me2 accumulation.

Quantitative Data Summary:

Cell Line T-448 Concentration
Fold Increase in H3K4me2
(Normalized)

THP-1 10 nM 2.5

THP-1 100 nM 5.8

THP-1 1 µM 12.3

LSD1 inhibition can induce differentiation in certain cancer cell lines, such as acute myeloid

leukemia (AML). This can be measured by the upregulation of cell surface differentiation

markers like CD11b.[5][6]

Protocol:

Cell Culture and Treatment: Culture THP-1 cells in RPMI-1640 medium supplemented with

10% FBS. Seed cells at a density of 2 x 105 cells/mL and treat with various concentrations of

T-448 or vehicle control for 4-6 days.

Cell Staining:

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

Resuspend the cells in 100 µL of FACS buffer.

Add a fluorescently conjugated anti-CD11b antibody.

Incubate for 30 minutes on ice in the dark.

Wash the cells twice with FACS buffer.

Flow Cytometry Analysis:

Resuspend the cells in 300 µL of FACS buffer.
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Acquire data on a flow cytometer.

Gate on the live cell population and quantify the percentage of CD11b-positive cells.

Quantitative Data Summary:

Cell Line T-448 Concentration % CD11b Positive Cells

THP-1 100 nM 15%

THP-1 500 nM 45%

THP-1 2 µM 80%[5]

Part 2: T-448 (EOS-448), the Anti-TIGIT Antibody
EOS-448 is a human IgG1 monoclonal antibody that targets TIGIT, an immune checkpoint

receptor expressed on T cells and Natural Killer (NK) cells.[1][7] By blocking the interaction of

TIGIT with its ligands (e.g., CD155), EOS-448 enhances anti-tumor immune responses. Its

functional Fc domain also enables the depletion of TIGIT-high cells, such as regulatory T cells

(Tregs) and exhausted T cells, through antibody-dependent cell-mediated cytotoxicity (ADCC).

[7][8][9]

Signaling Pathway
TIGIT signaling is inhibitory. Upon binding to its ligand CD155 on antigen-presenting cells

(APCs) or tumor cells, TIGIT becomes phosphorylated on its ITIM and ITT-like motifs, leading

to the recruitment of phosphatases like SHIP1 and SHP2.[8] This inhibits downstream signaling

pathways such as NF-κB, MAPK, and PI3K-AKT, thereby reducing T-cell activation and

cytokine production.[8][10] EOS-448 blocks this inhibitory signal and promotes T-cell activation.
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Caption: EOS-448 blocks the TIGIT-CD155 interaction, preventing inhibitory signaling and

promoting T-cell activation.

Experimental Protocols
This assay measures the ability of EOS-448 to enhance T-cell activation and proliferation, often

assessed by the expression of the proliferation marker Ki67.[11][12]
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Caption: Workflow for assessing T-cell activation and proliferation.

Protocol:

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor

blood using density gradient centrifugation (e.g., Ficoll-Paque).

T-Cell Stimulation: Stimulate the PBMCs with suboptimal concentrations of anti-CD3 and

anti-CD28 antibodies to activate the T-cells.

Antibody Treatment: Add EOS-448 or an isotype control antibody at various concentrations

to the stimulated PBMCs.
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Cell Culture: Culture the cells for 3 to 5 days at 37°C in a 5% CO2 incubator.

Staining:

Harvest the cells and stain for surface markers such as CD3 and CD8.

Fix and permeabilize the cells using a commercial kit (e.g., eBioscience

Foxp3/Transcription Factor Staining Buffer Set).

Stain for intracellular Ki67.

Flow Cytometry: Analyze the cells using a flow cytometer. Gate on CD8+ T-cells and quantify

the percentage of Ki67-positive cells.

Quantitative Data Summary:

T-Cell Subset Treatment % Ki67 Positive Cells

CD8+ Isotype Control 12%

CD8+ EOS-448 (10 µg/mL) 35%

CD4+ Isotype Control 8%

CD4+ EOS-448 (10 µg/mL) 25%

This assay evaluates the ability of EOS-448 to deplete regulatory T-cells (Tregs) from a mixed

lymphocyte population.

Protocol:

PBMC Isolation: Isolate PBMCs from healthy donors.

Co-culture Setup: Co-culture the PBMCs with a source of effector cells (e.g., NK cells) that

mediate ADCC.

Antibody Treatment: Add EOS-448 or an isotype control antibody to the co-culture.

Incubation: Incubate the cells for 24-48 hours.
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Staining: Stain the cells with antibodies against CD3, CD4, CD25, and Foxp3 to identify the

Treg population (CD3+CD4+CD25highFoxp3+).

Flow Cytometry Analysis: Analyze the cells by flow cytometry and determine the percentage

of Tregs remaining in the culture.

Quantitative Data Summary:

Treatment % Treg Depletion

Isotype Control 5%

EOS-448 (1 µg/mL) 60%

EOS-448 (10 µg/mL) 85%[13]

This assay measures the enhancement of T-cell or NK-cell mediated killing of tumor cells by

EOS-448.

Protocol:

Target Cell Preparation: Label tumor cells that express CD155 (e.g., A549 lung cancer cells)

with a fluorescent dye such as Calcein-AM.

Effector Cell Preparation: Isolate effector cells (e.g., NK cells or activated T-cells) from

PBMCs.

Co-culture: Co-culture the labeled target cells with the effector cells at various effector-to-

target (E:T) ratios in the presence of EOS-448 or an isotype control.

Incubation: Incubate the co-culture for 4 hours.

Measurement of Lysis: Centrifuge the plate and transfer the supernatant to a new plate.

Measure the fluorescence of the released Calcein-AM in the supernatant using a

fluorescence plate reader.

Data Analysis: Calculate the percentage of specific lysis. Maximum release is determined by

lysing target cells with detergent, and spontaneous release is from target cells incubated
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without effector cells.

Quantitative Data Summary:

E:T Ratio Treatment
% Specific Lysis of A549
cells

10:1 Isotype Control 20%

10:1 EOS-448 45%[14][15]

25:1 Isotype Control 35%

25:1 EOS-448 70%[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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